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molecular formula C7H3F4NO3 B1321545 1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene CAS No. 206546-18-1

1,2-Difluoro-3-difluoromethoxy-4-nitrobenzene

Cat. No. B1321545
M. Wt: 225.1 g/mol
InChI Key: LUDLBDDNEVIJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162944

Procedure details

Into a 200-ml four-necked flask provided with a reflux condenser, a thermometer and a stirrer were fed 7.0 g (0.125 mol) of an iron powder, 50 ml of water and 0.1 ml of 98% sulfuric acid. The resulting mixture was heated to 95° C. on an oil bath. Thereto was dropwise added, at 95 to 100° C. over 10 minutes, 11.3 g (0.05 mol) of the previously synthesized 3,4-difluoro-2-difluoromethoxy-nitrobenzene. The resulting mixture was stirred at the same temperature for 2.5 hours. Then, a Dean-Stark trap was fitted and the mixture was refluxed with heating, whereby an oily substance was separated as a fraction of azeotropic distillation with water. The aqueous layer was subjected to extraction with 100 ml of methylene chloride. The resulting methylene chloride layer was mixed with the oily substance. The resulting mixture was concentrated, and the resulting residue was subjected to vacuum distillation to obtain 7.1 g (yield: 72.8%) of 3,4-difluoro-2-difluoromethoxy-aniline (purity: 99.1%, boiling point: 76-78° C./6 mmHg).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[C:8]([O:17][CH:18]([F:20])[F:19])=[C:9]([N+:14]([O-])=O)[CH:10]=[CH:11][C:12]=1[F:13]>[Fe].O>[F:6][C:7]1[C:8]([O:17][CH:18]([F:19])[F:20])=[C:9]([CH:10]=[CH:11][C:12]=1[F:13])[NH2:14]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1F)[N+](=O)[O-])OC(F)F
Step Three
Name
Quantity
7 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200-ml four-necked flask provided with a reflux condenser
ADDITION
Type
ADDITION
Details
Thereto was dropwise added, at 95 to 100° C. over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then, a Dean-Stark trap was fitted
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
whereby an oily substance was separated as a fraction of azeotropic distillation with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subjected to extraction with 100 ml of methylene chloride
ADDITION
Type
ADDITION
Details
The resulting methylene chloride layer was mixed with the oily substance
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC=1C(=C(N)C=CC1F)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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